6-Bromo-4-fluoro-2,3-dihydrobenzofuran
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Overview
Description
6-Bromo-4-fluoro-2,3-dihydrobenzofuran is a chemical compound that belongs to the benzofuran family. Benzofurans are a class of organic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of bromine and fluorine atoms attached to the benzofuran ring, making it a halogenated derivative. The molecular formula of this compound is C8H6BrFO, and it has a molecular weight of 217.04 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-fluoro-2,3-dihydrobenzofuran typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination and fluorination of a benzofuran precursor. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reactions are usually carried out in solvents like dichloromethane or acetonitrile under controlled temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-fluoro-2,3-dihydrobenzofuran can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction Reactions: Reduction can be used to remove halogen atoms or to convert the compound into different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized benzofuran derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other related compounds .
Scientific Research Applications
6-Bromo-4-fluoro-2,3-dihydrobenzofuran has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 6-Bromo-4-fluoro-2,3-dihydrobenzofuran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of specific biochemical pathways. For example, halogenated benzofurans have been shown to inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-5-fluoro-2,3-dihydrobenzofuran-3-ol: Another halogenated benzofuran derivative with similar structural features.
6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid: A related compound with a trifluoromethyl group instead of a furan ring.
4-Bromo-2-fluorobenzyl bromide: A simpler halogenated benzene derivative.
Uniqueness
6-Bromo-4-fluoro-2,3-dihydrobenzofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms on the benzofuran ring can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C8H6BrFO |
---|---|
Molecular Weight |
217.03 g/mol |
IUPAC Name |
6-bromo-4-fluoro-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C8H6BrFO/c9-5-3-7(10)6-1-2-11-8(6)4-5/h3-4H,1-2H2 |
InChI Key |
AYXULRPGEUVBKX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C(=CC(=C2)Br)F |
Origin of Product |
United States |
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